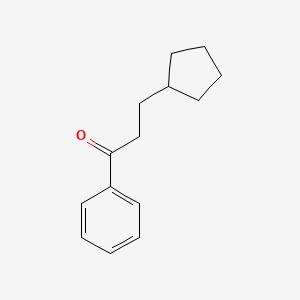
3-Cyclopentyl-1-phenylpropan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Cyclopentyl-1-phenylpropan-1-one is an organic compound with the molecular formula C14H18O It is a ketone that features a cyclopentyl group attached to a phenylpropanone backbone
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Cyclopentyl-1-phenylpropan-1-one can be achieved through several methods. One common approach involves the Friedel-Crafts acylation of cyclopentylbenzene with propionyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds under anhydrous conditions and typically requires refluxing the reactants in a suitable solvent like dichloromethane.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the final product.
化学反应分析
Types of Reactions: 3-Cyclopentyl-1-phenylpropan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the ketone group to an alcohol using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, introducing different substituents onto the aromatic ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Electrophiles like bromine or nitric acid in the presence of a catalyst.
Major Products:
Oxidation: Carboxylic acids or diketones.
Reduction: Alcohols.
Substitution: Brominated or nitrated derivatives of the original compound.
科学研究应用
3-Cyclopentyl-1-phenylpropan-1-one has several applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of more complex organic molecules and can be used in studies involving reaction mechanisms and kinetics.
Biology: The compound may be used in the development of biochemical assays and as a probe to study enzyme-substrate interactions.
Industry: It can be utilized in the production of fine chemicals and as an intermediate in the manufacture of various industrial products.
作用机制
The mechanism of action of 3-Cyclopentyl-1-phenylpropan-1-one involves its interaction with specific molecular targets. The ketone group can participate in nucleophilic addition reactions, forming intermediates that can further react to yield various products. The compound’s structure allows it to interact with enzymes and receptors, influencing biochemical pathways and cellular processes.
相似化合物的比较
Uniqueness: 3-Cyclopentyl-1-phenylpropan-1-one is unique due to the presence of the cyclopentyl group, which imparts distinct chemical and physical properties. This structural feature can influence the compound’s reactivity, stability, and interaction with other molecules, making it a valuable compound for various applications.
生物活性
3-Cyclopentyl-1-phenylpropan-1-one, with the CAS number 28861-25-8, is a ketone compound that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological significance.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C15H18O
- Molecular Weight : 230.30 g/mol
- IUPAC Name : this compound
Pharmacological Properties
Research indicates that this compound exhibits various biological activities, including:
- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antibacterial and antifungal properties. The mechanism involves disrupting microbial cell membranes and inhibiting essential metabolic pathways.
- Anticancer Potential : Some studies have explored the compound's efficacy against cancer cell lines. It appears to induce apoptosis in certain types of cancer cells, although further research is necessary to elucidate the specific pathways involved.
The biological activity of this compound is thought to involve:
- Enzyme Interaction : The compound may act as an inhibitor or modulator of specific enzymes involved in metabolic processes.
- Receptor Modulation : It could potentially interact with various receptors, influencing cellular signaling pathways that regulate growth and apoptosis.
- Gene Expression Alteration : There is evidence suggesting that it may affect gene expression related to cell survival and proliferation.
Study on Antimicrobial Activity
A study assessed the antimicrobial properties of this compound against several bacterial strains. The results indicated significant inhibition of growth at concentrations ranging from 50 to 200 µg/mL, with the following details:
| Bacterial Strain | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Staphylococcus aureus | 15 | 100 µg/mL |
| Escherichia coli | 12 | 150 µg/mL |
| Candida albicans | 18 | 200 µg/mL |
These findings suggest a promising potential for developing new antimicrobial agents based on this compound.
Study on Anticancer Activity
In another study focusing on its anticancer properties, this compound was tested against human breast cancer cell lines (MCF-7). The results showed a dose-dependent reduction in cell viability:
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 0 | 100 |
| 10 | 85 |
| 25 | 65 |
| 50 | 45 |
The compound exhibited significant cytotoxic effects at higher concentrations, indicating its potential as an anticancer agent.
属性
CAS 编号 |
28861-25-8 |
|---|---|
分子式 |
C14H18O |
分子量 |
202.29 g/mol |
IUPAC 名称 |
3-cyclopentyl-1-phenylpropan-1-one |
InChI |
InChI=1S/C14H18O/c15-14(13-8-2-1-3-9-13)11-10-12-6-4-5-7-12/h1-3,8-9,12H,4-7,10-11H2 |
InChI 键 |
RMJDZUVCNGPWFT-UHFFFAOYSA-N |
规范 SMILES |
C1CCC(C1)CCC(=O)C2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















